molecular formula C18H15NO3 B1458532 4-(2,6-Dimethoxybenzoyl)quinoline CAS No. 1706444-44-1

4-(2,6-Dimethoxybenzoyl)quinoline

Cat. No. B1458532
M. Wt: 293.3 g/mol
InChI Key: TTZADJYXKOUSFH-UHFFFAOYSA-N
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Description

“4-(2,6-Dimethoxybenzoyl)quinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . This compound is also known by its IUPAC name "(2,6-dimethoxyphenyl) (4-quinolinyl)methanone" .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Dimethoxybenzoyl)quinoline” consists of a quinoline ring attached to a 2,6-dimethoxybenzoyl group . The InChI code for this compound is "1S/C18H15NO3/c1-21-15-8-5-9-16 (22-2)17 (15)18 (20)14-11-19-10-12-6-3-4-7-13 (12)14/h3-11H,1-2H3" .


Chemical Reactions Analysis

Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Future Directions

The development of synthetic methods for making quinoline derivatives, including “4-(2,6-Dimethoxybenzoyl)quinoline”, continuously attracts the interest of organic and medicinal chemists . This compound could serve as a versatile building block for synthesizing novel molecules, enabling the development of innovative drugs and materials.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-11-19-14-7-4-3-6-12(13)14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZADJYXKOUSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethoxybenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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